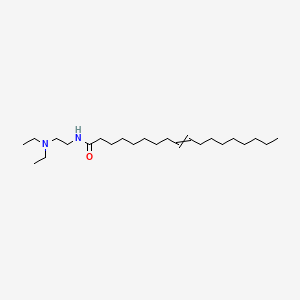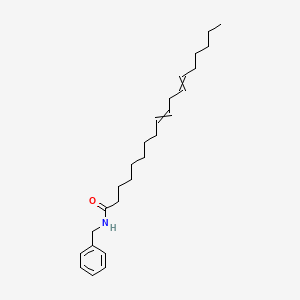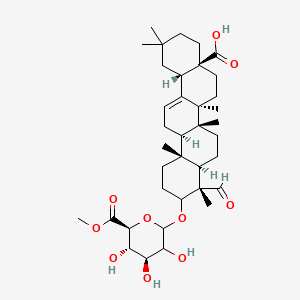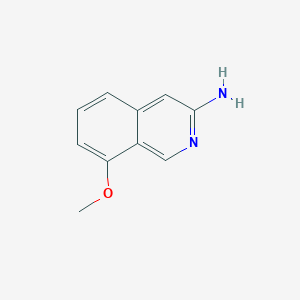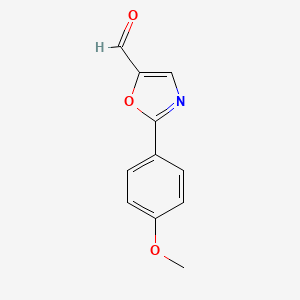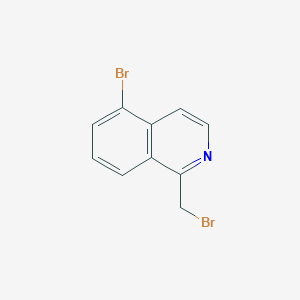![molecular formula C7H6F4N2 B12437722 [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . It is characterized by the presence of four fluorine atoms attached to a phenyl ring, which is further connected to a hydrazine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Méthodes De Préparation
The synthesis of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine can be compared to other fluorinated hydrazines, such as:
2,3,5,6-Tetrafluorophenylhydrazine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine: Similar but with a methyl group at a different position, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and interaction profiles compared to its analogs .
Propriétés
Formule moléculaire |
C7H6F4N2 |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-5(9)7(11)3(2-13-12)6(4)10/h1,13H,2,12H2 |
Clé InChI |
LANTXQWDAMWWBN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)CNN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


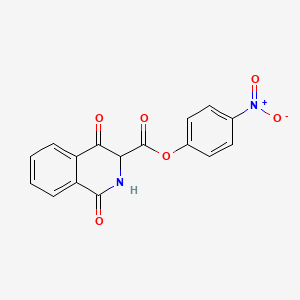



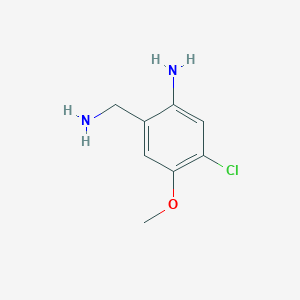
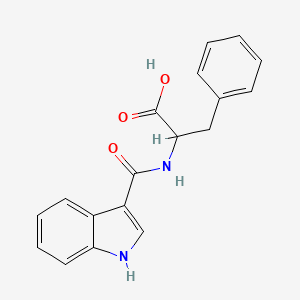
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
